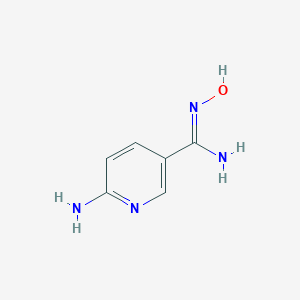

5-(2-Aminopyridyl)amide oxime

Description

Properties

IUPAC Name |

6-amino-N'-hydroxypyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQVQCRLWPIZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=NO)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1/C(=N/O)/N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468068-28-2 | |

| Record name | 6-AMINOPYRIDINE-3-AMIDOXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Aminopyridyl)amide Oxime: A Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Aminopyridyl)amide oxime, systematically known as 6-amino-N-hydroxy-3-pyridinecarboximidamide, is a chemical compound primarily utilized as a synthetic intermediate in the field of pharmaceutical and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties. At present, detailed public information regarding its specific biological activities, mechanisms of action, and associated signaling pathways is limited. The focus of this document is to consolidate the available technical data on the compound itself.

Chemical and Physical Properties

This compound is a small molecule with a pyridine core, featuring an aminopyridyl group and an amide oxime functional group. These structural motifs are of interest in medicinal chemistry due to their potential for diverse biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 6-amino-N-hydroxy-3-pyridinecarboximidamide | [1] |

| Synonyms | This compound | [1][2][3] |

| CAS Number | 468068-28-2 | [1][2][3] |

| Molecular Formula | C₆H₈N₄O | [1][2][3] |

| Molecular Weight | 152.15 g/mol | [2][4] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% (commercially available) | [1] |

| Solubility | DMF: 2 mg/mL, DMSO: 3 mg/mL, DMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL | [1] |

| UV max (λmax) | 267 nm | [1] |

| Storage | -20°C | [1] |

| SMILES | NC1=NC=C(C(N)=NO)C=C1 | [1] |

| InChI Key | UNQVQCRLWPIZCJ-UHFFFAOYSA-N | [1] |

Synthesis

A generalized workflow for such a synthesis is depicted below. This is a hypothetical pathway and would require optimization of reagents and reaction conditions.

References

- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Amino-N-hydroxy-3-pyridinecarboximidamide | C6H8N4O | CID 22636436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of 5-(2-Aminopyridyl)amide Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the novel compound, 5-(2-Aminopyridyl)amide oxime. While this molecule is listed as a synthetic intermediate, detailed characterization data is not widely published.[1][2][3][4][5] Therefore, this document serves as a detailed framework, outlining the expected results and prescribed protocols based on established principles of organic spectroscopy and crystallography for analogous structures.

The formal name for this compound is 6-amino-N-hydroxy-3-pyridinecarboximidamide.[4][5] Its molecular formula is C₆H₈N₄O, with a molecular weight of 152.15 g/mol .[1][4]

Spectroscopic and Analytical Characterization

The primary step in structure elucidation involves a suite of spectroscopic techniques to determine the molecular formula, identify functional groups, and map the atomic connectivity.

1.1. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula. The expected monoisotopic mass is calculated and compared against the measured value.

| Parameter | Expected Value |

| Molecular Formula | C₆H₈N₄O |

| Calculated Exact Mass | 152.0698 u |

| Expected M+H⁺ | 153.0776 u |

Table 1: Expected High-Resolution Mass Spectrometry Data.

The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the amino group (-NH₂) or cleavage of the pyridine ring, providing further structural clues.[6][7][8][9]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands for the amine, pyridine ring, and amide oxime moieties.[10][11][12]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3600-3150 (broad) | Hydroxyl group of the oxime.[11][12] |

| N-H Stretch | 3400-3200 (two bands) | Primary amine (-NH₂) group.[13] |

| C=N Stretch (Pyridine) | ~1600 | Aromatic ring stretching. |

| C=N Stretch (Oxime) | ~1665 | Carbon-nitrogen double bond of the oxime.[11][14] |

| N-O Stretch | ~945 | Nitrogen-oxygen single bond of the oxime.[11] |

Table 2: Predicted Infrared Absorption Frequencies.

1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.[15][16][17][18] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.[16]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity | Integration |

| C2 | ~158 | - | - | - |

| C3 | ~108 | 8.1 | d | 1H |

| C4 | ~138 | 7.5 | dd | 1H |

| C5 | ~114 | 6.5 | d | 1H |

| C6 (C=NOH) | ~145 | - | - | - |

| NH₂ | - | 6.2 | s (br) | 2H |

| =NOH | - | 10.5 | s (br) | 1H |

| C(NH₂)NOH | - | 5.8 | s (br) | 2H |

Table 3: Predicted NMR Spectral Data. Chemical shifts are estimates based on known data for 2-aminopyridine and related derivatives.[19][20][21][22][23]

X-ray Crystallography

The definitive confirmation of the molecular structure is achieved through single-crystal X-ray diffraction.[24][25] This technique provides precise atomic coordinates, bond lengths, and bond angles, revealing the three-dimensional arrangement of atoms in the crystal lattice.[24] Amidoximes, in particular, are known to form interesting intermolecular interactions, such as hydrogen-bonded dimers or catemers in the solid state.[26]

| Parameter | Typical Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (common for such molecules) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| R-factor | < 0.05 for a well-refined structure |

Table 4: Hypothetical Crystallographic Data Parameters.

Experimental Protocols

3.1. NMR Spectroscopy [15][16][17]

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[15][16]

-

Data Acquisition : Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing : Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent signal of DMSO (δH = 2.50 ppm, δC = 39.52 ppm).

-

Analysis : Integrate the ¹H spectrum, assign multiplicities, and use the 2D spectra to establish proton-proton and proton-carbon correlations to build the molecular structure.

3.2. High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion : Infuse the sample solution into an ESI-TOF or Orbitrap mass spectrometer.

-

Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Analysis : Determine the exact mass of the molecular ion and use software to generate a predicted molecular formula based on the high-precision mass measurement.

3.3. Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.4. Single-Crystal X-ray Diffraction [24][25][27][28][29]

-

Crystal Growth : Grow single crystals of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution or by vapor diffusion.[25][27]

-

Crystal Mounting : Carefully mount a selected single crystal on a goniometer head.[24]

-

Data Collection : Place the crystal in a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.[25]

-

Structure Solution and Refinement : Process the diffraction data to determine the unit cell and space group.[29] Solve the structure using direct methods and refine the atomic positions and thermal parameters to achieve a final, accurate molecular structure.[25]

Visualizations

Caption: Chemical structure of this compound.

Caption: Experimental workflow for structure elucidation.

Caption: Predicted key HMBC correlations for structural assignment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. This compound|468068-28-2|安捷凯 [anjiechem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS 468068-28-2 | Cayman Chemical | Biomol.de [biomol.com]

- 6. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Pyridine [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Oxime - Wikipedia [en.wikipedia.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. api.pageplace.de [api.pageplace.de]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rsc.org [rsc.org]

- 23. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]

- 24. creative-biostructure.com [creative-biostructure.com]

- 25. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 28. scribd.com [scribd.com]

- 29. portlandpress.com [portlandpress.com]

Technical Guide: 5-(2-Aminopyridyl)amide oxime (CAS 468068-28-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of the chemical compound with CAS number 468068-28-2, identified as 5-(2-Aminopyridyl)amide oxime or 6-Amino-N-hydroxy-3-pyridinecarboximidamide. This document collates available physicochemical data and discusses its role as a synthetic intermediate in pharmaceutical research. Due to the limited publicly available information on the specific biological activity of this compound, this guide also provides a broader context on the relevance of its constituent chemical moieties in drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound. Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 468068-28-2 |

| IUPAC Name | 6-amino-N'-hydroxypyridine-3-carboximidamide |

| Synonyms | This compound, 6-Amino-N-hydroxy-3-pyridinecarboximidamide |

| Molecular Formula | C₆H₈N₄O[1] |

| SMILES | N=C(C1=CN=C(C=C1)N)NO |

| InChI | InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,7,9)(H2,8,10) |

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 152.2 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| UV/Vis. (λmax) | 267 nm | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Table 3: Solubility Data

| Solvent | Solubility | Source |

| DMSO | ~3 mg/mL | [1] |

| Dimethylformamide (DMF) | ~2 mg/mL | [1] |

| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | [1] |

Role in Pharmaceutical Synthesis

Currently, this compound is primarily documented as a synthetic intermediate for use in pharmaceutical synthesis.[1][2][3] Its chemical structure incorporates three key functional groups that are valuable in medicinal chemistry: an aminopyridine, an amide, and an oxime. These moieties can serve as handles for further chemical modifications to build more complex molecules with desired pharmacological activities.

The aminopyridine scaffold is a common feature in many biologically active compounds. The amide group can participate in hydrogen bonding and can be a key interaction point with biological targets. The oxime group can also engage in hydrogen bonding and may influence the pharmacokinetic properties of a molecule.

Potential Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Biological Context and Potential Signaling Pathways (Hypothetical)

There is no direct evidence in the public domain linking this compound to any specific biological target or signaling pathway. However, the aminopyridine moiety is present in various drugs with diverse mechanisms of action. For instance, certain aminopyridine derivatives are known to act on ion channels or kinases.

Given its status as a synthetic intermediate, it is plausible that this compound is used to synthesize more complex molecules that may target a variety of signaling pathways implicated in diseases such as cancer, inflammation, or neurological disorders. The final biological activity would be determined by the overall structure of the molecule synthesized from this intermediate.

For illustrative purposes, a hypothetical logical relationship diagram is presented below to show how a synthetic intermediate like this compound could be utilized in a drug discovery program.

Caption: Role of a synthetic intermediate in a drug discovery pipeline.

Conclusion

This compound (CAS 468068-28-2) is a well-characterized synthetic intermediate with potential applications in the synthesis of novel pharmaceutical compounds. While its own biological activity is not extensively documented, its chemical structure suggests it is a versatile building block for creating more complex molecules with potential therapeutic value. Further research and publications from entities utilizing this compound in their synthetic programs will be necessary to fully elucidate its role and potential in drug discovery and development.

Disclaimer

References

An In-depth Technical Guide to the Synthesis of 6-amino-N-hydroxy-3-pyridinecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a feasible synthetic pathway for 6-amino-N-hydroxy-3-pyridinecarboximidamide, a compound of interest for further research and development. The synthesis is based on established chemical transformations, providing a robust starting point for its preparation in a laboratory setting. This document provides a comprehensive overview of the synthesis, including starting materials, a detailed experimental protocol, and expected product characteristics.

Proposed Synthesis Pathway

The most direct and plausible route for the synthesis of 6-amino-N-hydroxy-3-pyridinecarboximidamide involves a two-step process. The synthesis commences with the commercially available 6-amino-3-pyridinecarbonitrile, which is then converted to the target N-hydroxycarboximidamide functionality via a reaction with hydroxylamine.

A general reaction scheme is presented below:

Step 1: Formation of 6-amino-N-hydroxy-3-pyridinecarboximidamide

The key transformation is the addition of hydroxylamine to the nitrile group of 6-amino-3-pyridinecarbonitrile. This reaction is typically carried out in the presence of a base to liberate the free hydroxylamine from its hydrochloride salt, which then acts as the nucleophile.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the target product. Please note that the yield for the final product is an estimate based on similar reported reactions and may vary depending on the specific reaction conditions and purification methods employed.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Estimated Yield (%) |

| 6-amino-3-pyridinecarbonitrile | C₆H₅N₃ | 119.12 | 159-163 | >97 | N/A |

| 6-amino-N-hydroxy-3-pyridinecarboximidamide | C₆H₈N₄O | 152.15 | 192-195 | >95 (expected) | 60-80 (estimated) |

Experimental Protocol

This protocol is adapted from a known procedure for a similar transformation and is expected to be effective for the synthesis of 6-amino-N-hydroxy-3-pyridinecarboximidamide.

Materials:

-

6-amino-3-pyridinecarbonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Triethylamine (TEA) or another suitable base (e.g., sodium carbonate)

-

Ethanol (or another suitable protic solvent)

-

Distilled water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-amino-3-pyridinecarbonitrile (1.0 eq) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 - 2.0 eq) followed by the dropwise addition of triethylamine (2.0 - 2.5 eq) at room temperature. The triethylamine is added to neutralize the hydrochloride and generate free hydroxylamine in situ.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure. The resulting residue is then taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).

Characterization:

The identity and purity of the synthesized 6-amino-N-hydroxy-3-pyridinecarboximidamide should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

Visualizations

Synthesis Pathway Diagram

Caption: Proposed synthesis of 6-amino-N-hydroxy-3-pyridinecarboximidamide.

Experimental Workflow Diagram

Caption: General workflow for the synthesis and characterization.

Spectroscopic Data and Characterization of 5-(2-Aminopyridyl)amide Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-(2-Aminopyridyl)amide oxime, a synthetic intermediate with potential applications in pharmaceutical development. Due to the limited availability of direct experimental spectra for this specific compound in published literature, this document presents a detailed analysis of expected spectroscopic data based on structurally analogous compounds. It includes predicted data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, presented in clear, structured tables. Furthermore, this guide offers detailed, standardized experimental protocols for obtaining these spectra, serving as a practical resource for researchers. Visual representations of experimental workflows are provided using Graphviz to enhance understanding of the analytical processes.

Introduction

This compound, also known as 6-amino-N-hydroxy-3-pyridinecarboximidamide, is a heterocyclic organic compound with the molecular formula C₆H₈N₄O[1][2]. Its structure, featuring an aminopyridine ring and an amide oxime functional group, makes it a valuable building block in medicinal chemistry and drug discovery. The aminopyridine moiety is a common scaffold in pharmacologically active molecules, while the amide oxime group can participate in various chemical transformations and may influence the compound's biological activity. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this intermediate in any synthetic pathway.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from structurally similar compounds, including aminopyridine derivatives and other amide oximes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Notes |

| ~8.0-8.2 | d | 1H | H on C2 of pyridine ring | Expected to be a doublet due to coupling with the adjacent proton. |

| ~7.5-7.7 | dd | 1H | H on C4 of pyridine ring | Expected to be a doublet of doublets due to coupling with two adjacent protons. |

| ~6.5-6.7 | d | 1H | H on C5 of pyridine ring | Expected to be a doublet due to coupling with the adjacent proton. |

| ~5.5-6.5 | br s | 2H | -NH₂ (amino group) | Broad singlet, chemical shift can vary with solvent and concentration. |

| ~9.0-10.0 | s | 1H | -OH (oxime) | Singlet, chemical shift is solvent-dependent and may be broad. |

| ~5.0-6.0 | br s | 2H | -NH₂ (amide) | Broad singlet, chemical shift can vary. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~158-162 | C6 (C-NH₂) of pyridine ring | Carbon attached to the amino group is expected to be significantly deshielded. |

| ~145-150 | C2 of pyridine ring | |

| ~140-145 | C=N (amide oxime) | The imine carbon of the oxime group. |

| ~135-140 | C4 of pyridine ring | |

| ~115-120 | C3 of pyridine ring | |

| ~108-112 | C5 of pyridine ring |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450-3300 | Medium-Strong, Broad | O-H stretch | Oxime (-NOH) |

| 3350-3150 | Medium, often two bands | N-H stretch | Amino (-NH₂) |

| 3200-3000 | Medium, Broad | N-H stretch | Amide (-C(O)NH₂) |

| 1680-1640 | Strong | C=N stretch | Amide oxime |

| 1620-1580 | Medium-Strong | N-H bend | Amino (-NH₂) |

| 1600-1450 | Medium-Strong | C=C and C=N ring stretching | Pyridine ring |

| 1300-1200 | Medium | C-N stretch | Amino, Amide |

| 1000-900 | Medium-Strong | N-O stretch | Oxime |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Method | Notes |

| 152.07 | [M]⁺ | EI | Molecular ion peak. |

| 153.08 | [M+H]⁺ | ESI, CI | Protonated molecular ion. |

| 175.06 | [M+Na]⁺ | ESI | Sodium adduct. |

| 135.07 | [M-NH₃]⁺ | EI | Fragmentation peak corresponding to the loss of ammonia. |

| 136.06 | [M-O]⁺ | EI | Fragmentation peak corresponding to the loss of oxygen. |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

The instrument should be equipped with a probe capable of performing both ¹H and ¹³C NMR experiments.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

-

Instrumentation:

-

An FT-IR spectrometer equipped with a suitable detector (e.g., DTGS or MCT) is used.

-

The sample compartment should be purged with dry air or nitrogen to minimize atmospheric interference.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or a pure KBr pellet).

-

Place the sample pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Further dilute an aliquot of this stock solution to a final concentration of approximately 1-10 µg/mL.

-

Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

-

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is required.

-

High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.

-

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the desired mass range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion.

-

Analyze the fragmentation pattern to gain insights into the structure of the molecule.

-

Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

-

Potential Signaling Pathways and Biological Relevance

While specific biological data for this compound is not widely reported, its structural motifs suggest potential areas of interest for drug development. Aminopyridine derivatives are known to interact with a variety of biological targets, including ion channels and enzymes. The amide oxime group can act as a nitric oxide (NO) donor under certain physiological conditions, a property that is relevant in cardiovascular and immunological signaling pathways.

A hypothetical signaling pathway where a compound like this compound might be involved could be related to the modulation of cellular processes through NO donation.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While experimental data for this specific molecule is scarce, the provided predictions and detailed experimental protocols offer a valuable resource for researchers working with this compound or similar chemical entities. The structured presentation of data and workflows is intended to facilitate the efficient and accurate characterization of this and other novel synthetic intermediates in the pursuit of new therapeutic agents. Further experimental work is encouraged to validate these predictions and fully elucidate the spectroscopic and biological properties of this compound.

References

In-Depth Technical Guide on the Solubility of 6-amino-N-hydroxy-3-pyridinecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for the compound 6-amino-N-hydroxy-3-pyridinecarboximidamide. Due to the limited publicly available quantitative solubility data for this specific molecule, this guide furnishes the existing data, details standard experimental protocols for solubility determination, and presents visualizations of relevant biological pathways where structurally similar compounds are active. This information is intended to support research and development activities involving this and related pyridine derivatives.

Core Compound Information

IUPAC Name: 6-amino-N'-hydroxypyridine-3-carboximidamide

Molecular Formula: C₆H₈N₄O[1]

Molecular Weight: 152.15 g/mol [2]

CAS Number: 468068-28-2[2]

Chemical Structure:

Quantitative Solubility Data

The publicly available quantitative solubility data for 6-amino-N-hydroxy-3-pyridinecarboximidamide in organic solvents is currently limited. The following table summarizes the known solubility values. Researchers are encouraged to determine solubility in their specific solvent systems using the protocols outlined in the subsequent section.

| Solvent System | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 2 |

| Dimethyl sulfoxide (DMSO) | 3 |

| DMSO:PBS (pH 7.2) (1:10) | 0.1 |

| (Data sourced from ChemicalBook)[2] |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for its development and application. The following are standard experimental protocols that can be employed to ascertain the solubility of 6-amino-N-hydroxy-3-pyridinecarboximidamide in a range of organic solvents.

Method 1: Shake-Flask Method

This is a widely used method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

-

6-amino-N-hydroxy-3-pyridinecarboximidamide (solid)

-

Organic solvent of interest

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid 6-amino-N-hydroxy-3-pyridinecarboximidamide to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment. Allow the mixture to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Quantification:

-

HPLC: Dilute the filtered solution with a suitable mobile phase and analyze it using a validated HPLC method to determine the concentration of the dissolved compound.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore, measure the absorbance of the diluted solution at its λmax and determine the concentration using a pre-established calibration curve.

-

-

Calculation: The solubility is calculated from the concentration of the saturated solution and is typically expressed in mg/mL or mol/L.

Method 2: High-Throughput Screening (HTS) Solubility Assay

This method is suitable for rapid screening of solubility in multiple solvents.

Objective: To rapidly assess the approximate solubility of a compound in a variety of solvents.

Materials:

-

96-well microplates

-

Automated liquid handler

-

Plate reader (e.g., UV-Vis or nephelometry)

-

Stock solution of 6-amino-N-hydroxy-3-pyridinecarboximidamide in a highly soluble solvent (e.g., DMSO).

-

A panel of organic solvents.

Procedure:

-

Plate Preparation: Dispense the organic solvents of interest into the wells of a 96-well plate.

-

Compound Addition: Use an automated liquid handler to add increasing concentrations of the stock solution of 6-amino-N-hydroxy-3-pyridinecarboximidamide to the wells containing the different solvents.

-

Incubation: Seal the plate and incubate with shaking for a set period (e.g., 2-24 hours) at a controlled temperature.

-

Precipitation Detection: Measure the absorbance or light scattering (nephelometry) of each well using a plate reader. The onset of precipitation will be indicated by a sharp increase in the measured signal.

-

Data Analysis: The solubility is estimated as the highest concentration at which no precipitation is observed.

Potential Biological Pathway Involvement

While specific signaling pathways for 6-amino-N-hydroxy-3-pyridinecarboximidamide are not extensively documented, the biological activities of structurally related 6-aminopyridine derivatives can provide insights into its potential mechanisms of action and applications. The following diagrams illustrate hypothetical signaling pathways and experimental workflows based on the known activities of these related compounds.

Hypothetical Inhibition of GSK-3β/CK-1δ Pathway in Alzheimer's Disease

Some 6-aminopyridine derivatives have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), which are implicated in the pathology of Alzheimer's disease.

Caption: Hypothetical inhibition of the GSK-3β/CK-1δ pathway by 6-amino-N-hydroxy-3-pyridinecarboximidamide.

Potential Role in Modulating Inflammatory Signaling via PI3Kδ Inhibition

Related aminopyridine compounds have shown inhibitory activity against Phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in inflammatory pathways.

Caption: Potential mechanism of action via inhibition of the PI3Kδ signaling pathway.

Experimental Workflow for Assessing Inhibition of 6-Phosphogluconate Dehydrogenase

The related compound 6-aminonicotinamide is a known inhibitor of 6-phosphogluconate dehydrogenase (6-PGDH), a key enzyme in the pentose phosphate pathway.

Caption: A typical experimental workflow for evaluating the inhibition of 6-phosphogluconate dehydrogenase.

References

An In-depth Technical Guide to Amidoxime Coordination Chemistry: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidoximes, organic compounds featuring both a hydroxyimino and an amino group attached to the same carbon atom, have garnered significant interest in coordination chemistry due to their versatile binding capabilities with a wide range of metal ions.[1][2] Their ability to form stable chelate complexes has led to their application in diverse fields, from the extraction of valuable elements like uranium from seawater to the development of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the core principles of amidoxime coordination chemistry, detailing their synthesis, coordination modes, and the characterization of the resulting metal complexes. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these fascinating ligands.

Core Principles of Amidoxime Coordination

The coordination behavior of amidoximes is dictated by the presence of both a hard donor (the oxime oxygen) and a borderline donor (the oxime nitrogen), with the amino group typically not participating directly in coordination due to mesomeric effects.[2] This dual-donor nature allows amidoximes to coordinate with a wide array of metal ions, including transition metals, lanthanides, and actinides.[5]

Tautomerism and Acidity

Amidoximes can exist in different tautomeric forms, with the amidoxime form generally being the most stable. The hydroxyl group of the oxime is acidic and can be deprotonated, leading to the formation of an amidoximate anion, which is a potent chelating agent.[6] The pKa of the amidoxime group influences its coordination behavior at different pH values.

Coordination Modes

Amidoxime ligands can coordinate to metal ions in several ways, primarily as a neutral ligand or as a deprotonated amidoximate. The most common coordination mode involves the formation of a five-membered chelate ring through the nitrogen and oxygen atoms of the oxime group.[5] However, other coordination modes, including bridging between two metal centers, have also been observed. The specific coordination mode is influenced by factors such as the metal ion, the substituents on the amidoxime, and the reaction conditions.

Synthesis of Amidoxime Ligands and Metal Complexes

The synthesis of amidoxime ligands is typically achieved through the reaction of a nitrile with hydroxylamine in the presence of a base.[7] This straightforward and often high-yielding reaction allows for the preparation of a wide variety of amidoxime-containing molecules. The subsequent formation of metal complexes can be achieved by reacting the amidoxime ligand with a suitable metal salt in an appropriate solvent.

Data Presentation: Quantitative Insights into Amidoxime Coordination

The stability and structure of amidoxime-metal complexes are crucial for their application. The following tables summarize key quantitative data from the literature.

Table 1: Uranium Adsorption Capacities of Amidoxime-Based Adsorbents in Seawater

| Adsorbent Material | Uranium Adsorption Capacity (mg U/g adsorbent) | Contact Time | Reference |

| Amidoxime-functionalized polymers | 0.1 - 3.2 | 2 hrs - 240 days | [8] |

| ORNL AF series | 3.91 ± 0.11 | 56 days | [9] |

| ORNL AF1 formulation | 3.9 | 56 days | [9] |

| JAEA adsorbent | 1.1 | 8 weeks | [10] |

| Star polymer adsorbent | 10.9 (in 1 day) | 1 day | [11] |

| PVA-g-PAO adsorbent | 3.81 | 30 days | [12] |

| Amidoxime-Modified PVF | 11.39 | 87 days | [1] |

| ORNL AI and AF series | 3.35 - 3.9 | 56 days | [13] |

Table 2: Selected Bond Lengths in Uranyl-Amidoxime Complexes

| Complex | Bond | Bond Length (Å) | Reference |

| [UO₂(AO)]⁺ | U-O(oxo) | ~1.77 | [14] |

| U-O(ligand) | ~2.37 | [14] | |

| U-N(ligand) | ~2.52 | [14] | |

| [UO₂(AO)₂] | U-O(oxo) | ~1.78 | [14] |

| U-O(ligand) | ~2.42 | [14] | |

| U-N(ligand) | ~2.56 | [14] | |

| [UO₂(AO)₃]⁻ | U-O(oxo) | ~1.79 | [14] |

| U-O(ligand) | ~2.47 | [14] | |

| U-N(ligand) | ~2.60 | [14] | |

| [UO₂(HA)(NO₃)(CH₃OH)] | U-O1 | 1.769 | [13] |

| U-N2 | 2.616 | [13] | |

| [UO₂(HC)₂] | U-O1 | 1.773 | [13] |

| U-N2 | 2.660 | [13] | |

| Dinuclear Uranyl Benzylamidoxime Complex | U-O(oxo) | 1.757(3), 1.764(3) | [15] |

| U-O(bridge) | 2.338(3), 2.341(3) | [15] | |

| U-N(oxime) | 2.532(4), 2.534(4) | [15] |

Table 3: Selected Bond Lengths in Nickel(II)-Amidoxime and Copper(II)-Amidoxime Complexes

| Complex | Bond | Bond Length (Å) | Reference |

| Dinuclear Nickel(II) α-aminooxime Complex | Ni-N(picolyl) | 2.077(3), 2.095(4) | [16] |

| Ni-N(amino) | 2.126(4), 2.103(4) | [16] | |

| Ni-N(oxime) | 2.041(3), 2.027(3) | [16] | |

| Ni-Cl(terminal) | 2.4408(12), 2.4077(14) | [16] | |

| Ni-Cl(bridging) | avg. 2.42 | [16] | |

| Binuclear Copper(II) Aroylhydrazone Complex | Cu-O | 1.898, 1.917 | [17] |

| Cu-N | 1.920, 2.008 | [17] | |

| [Cu(dipicolinate)(diimine)] | Cu-N(equatorial) | ~2.0 | [18] |

| Cu-O(axial) | 2.2-2.5 | [18] | |

| Dinuclear Copper(II) Chloride Schiff Base Complex | Cu-N | 1.958-2.003 | [19] |

| Cu-O | 1.958-2.003 | [19] | |

| Cu-Cl(axial) | 2.2526(6) | [19] | |

| Cu-Cl(equatorial) | 2.6032(7) | [19] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of amidoxime-based materials.

Synthesis of Benzamidoxime

This protocol describes a common method for the synthesis of benzamidoxime from benzonitrile.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a mixture of ethanol and water.

-

Addition of Base: Add sodium carbonate (1.5 equivalents) to the solution and stir until dissolved.

-

Addition of Nitrile: Add benzonitrile (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and adjust the pH to ~7 with a dilute acid.

-

Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Synthesis of a Poly(acrylamidoxime) Adsorbent

This protocol outlines the general steps for preparing a poly(acrylamidoxime)-based adsorbent for metal ion extraction.

-

Grafting: A polymer backbone (e.g., polyethylene fibers) is grafted with acrylonitrile (AN) using a suitable initiation method, such as radiation-induced graft polymerization.

-

Amidoximation: The nitrile groups of the grafted polyacrylonitrile are converted to amidoxime groups by reacting the material with a solution of hydroxylamine hydrochloride in an alkaline medium (e.g., in the presence of NaOH or KOH in a methanol/water mixture) at an elevated temperature.[20]

-

Washing and Drying: The resulting amidoxime-functionalized polymer is thoroughly washed with water to remove any unreacted reagents and byproducts, and then dried.

Characterization Protocols

FT-IR spectroscopy is a powerful tool for confirming the presence of the amidoxime functional group and studying its coordination to metal ions.

-

Sample Preparation: Prepare a KBr pellet of the solid sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or a thin film.

-

Background Collection: Collect a background spectrum of the empty sample holder or the clean ATR crystal.

-

Sample Analysis: Place the sample in the beam path and collect the spectrum.

-

Data Interpretation: The characteristic vibrational bands for the amidoxime group include the C=N stretch (~1650 cm⁻¹), the N-O stretch (~930 cm⁻¹), and the O-H and N-H stretches (broad bands in the 3000-3600 cm⁻¹ region).[4][21] Upon coordination to a metal ion, shifts in the positions and changes in the intensities of these bands can be observed, providing evidence of complex formation.[22]

¹H and ¹³C NMR spectroscopy are essential for characterizing the structure of amidoxime ligands in solution.

-

Sample Preparation: Dissolve a sufficient amount of the amidoxime ligand in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[23][24]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Interpretation: In the ¹H NMR spectrum, the hydroxyl proton of the oxime group typically appears as a broad singlet at a downfield chemical shift, while the amino protons also give rise to a broad signal. The chemical shifts of the carbon atoms in the ¹³C NMR spectrum, particularly the carbon of the C=NOH group, are also characteristic.[25]

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of amidoxime-metal complexes.

-

Crystal Growth: Grow single crystals of the metal complex of suitable size and quality, typically by slow evaporation of a solvent from a saturated solution.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with a monochromatic X-ray beam.[26][27]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final structural model.[28]

-

Data Analysis: The refined structure provides precise information on bond lengths, bond angles, and the overall coordination geometry of the metal ion.[29]

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes in amidoxime coordination chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. impactfactor.org [impactfactor.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structural Analysis of the Complexation of Uranyl, Neptunyl, Plutonyl, and Americyl with Cyclic Imide Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Synthesis and crystal structure of a new chiral α-aminooxime nickel(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. scienceopen.com [scienceopen.com]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 28. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 29. next-gen.materialsproject.org [next-gen.materialsproject.org]

Theoretical Exploration of 5-(2-Aminopyridyl)amide Oxime: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Aminopyridyl)amide oxime, also known as 6-amino-N-hydroxy-3-pyridinecarboximidamide, is a heterocyclic compound with potential applications in pharmaceutical development. Its structural motifs, featuring both a 2-aminopyridine group and an amide oxime functionality, suggest a propensity for diverse biological activities. This technical guide provides a comprehensive overview of the theoretical studies of this molecule, including its structural properties, electronic characteristics, and potential synthesis. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from established theoretical methodologies and data from closely related aminopyridine and amidoxime derivatives to present a predictive analysis. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for its behavior in biological systems and for the design of synthetic routes.

| Property | Value | Source |

| Formal Name | 6-amino-N-hydroxy-3-pyridinecarboximidamide | [1] |

| CAS Number | 468068-28-2 | [1][2] |

| Molecular Formula | C₆H₈N₄O | [1][2][3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Canonical SMILES | C1=CC(=C(N=C1)N)C(=N)NO | |

| Physical Appearance | Crystalline solid | [1] |

Theoretical Computational Studies

Due to the limited availability of experimental data, Density Functional Theory (DFT) calculations serve as a powerful tool to predict the molecular properties of this compound. The following sections detail the predicted geometric and electronic properties based on computational models that are standard in the field for similar molecules.

Computational Methodology

The geometric and electronic properties of this compound can be effectively modeled using DFT calculations. A widely accepted and robust methodology for this class of compounds involves the following:

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[4][5][6]

-

Basis Set: 6-311++G(d,p) for accurate prediction of both geometric and electronic properties.[4][5]

-

Solvation Model: The effect of a solvent, such as water or DMSO, can be incorporated using a Polarizable Continuum Model (PCM) to simulate a more biologically relevant environment.

Predicted Geometrical Parameters

The optimized molecular geometry provides insights into the molecule's shape, bond strengths, and potential interaction points. The following table presents a selection of predicted bond lengths and angles based on DFT calculations of similar aminopyrazole and aminopyridine structures.[5]

| Parameter | Predicted Value (Å or °) |

| Bond Lengths | |

| C-C (pyridine) | ~1.39 - 1.40 |

| C-N (pyridine) | ~1.33 - 1.37 |

| C-NH₂ | ~1.36 |

| C=N (oxime) | ~1.29 |

| N-O (oxime) | ~1.40 |

| Bond Angles | |

| C-C-C (pyridine) | ~118 - 121 |

| C-N-C (pyridine) | ~117 |

| C-C-NH₂ | ~120 |

| C-C=N (oxime) | ~119 |

| C=N-O (oxime) | ~111 |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and its potential to participate in charge-transfer interactions.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

A larger HOMO-LUMO gap suggests higher stability and lower reactivity. The predicted gap for this compound falls within a range typical for stable organic molecules with potential biological activity.

Experimental Protocols

Proposed Synthesis of this compound

A common and effective method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine.[7] Therefore, a potential synthetic pathway for the target molecule would start from 6-aminonicotinonitrile.

Reaction Scheme:

6-aminonicotinonitrile + Hydroxylamine hydrochloride → this compound

Detailed Protocol:

-

Reactant Preparation: Dissolve 6-aminonicotinonitrile (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Hydroxylamine: Add an excess of hydroxylamine hydrochloride (e.g., 1.5-2.0 eq) to the solution.

-

Base Addition: Add a base, such as sodium carbonate or triethylamine (1.5-2.0 eq), to neutralize the hydrochloride and liberate free hydroxylamine.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or water) or by column chromatography on silica gel.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups such as N-H (amine), C=N (oxime), and N-O.

-

Elemental Analysis: To determine the elemental composition (C, H, N).

Potential Biological Activity and Signaling Pathways

The structural features of this compound suggest several potential biological activities. The 2-aminopyridine moiety is a known pharmacophore present in drugs targeting the central nervous system, often acting as potassium channel blockers.[8] Amidoximes are recognized as potential prodrugs and have been investigated for a variety of therapeutic applications, including as nitric oxide donors.[7]

Hypothetical Signaling Pathway Involvement

Given the known activities of related compounds, a hypothetical signaling pathway for this compound could involve the modulation of ion channels or enzymatic activity. The diagram below illustrates a potential mechanism of action where the compound could inhibit a specific kinase, a common target for pyridine-based drugs.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Experimental Workflow for Biological Screening

To investigate the biological activity of this compound, a systematic screening process is recommended. The following workflow outlines a logical progression from initial in vitro assays to more complex cellular and in vivo models.

Caption: A typical experimental workflow for the biological evaluation of a novel compound.

Conclusion

This compound presents an intriguing scaffold for further investigation in drug discovery. The theoretical analysis outlined in this guide provides a solid foundation for initiating experimental work. The predicted structural and electronic properties, along with a plausible synthetic route, offer a starting point for its chemical exploration. Furthermore, the potential for this molecule to interact with biologically relevant targets, extrapolated from the known pharmacology of its constituent moieties, warrants a thorough biological screening. Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities to unlock its therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Aminopyridyl Amide Oxime Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminopyridyl amide oxime compounds represent a versatile class of molecules with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of their discovery, history, synthesis, and biological activities. By combining the structural features of aminopyridines, amides, and oximes, these compounds exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. A key mechanistic feature of the amidoxime group is its ability to act as a nitric oxide (NO) donor, a critical signaling molecule in various physiological processes. This guide details the synthetic methodologies for constructing these complex molecules, presents quantitative biological data for related structures, and illustrates the key signaling pathways involved in their mechanism of action.

Introduction: A Convergence of Privileged Scaffolds

The development of novel therapeutic agents often involves the strategic combination of well-established pharmacophores to create molecules with enhanced efficacy and novel mechanisms of action. Aminopyridyl amide oxime compounds are a prime example of this approach, integrating three key structural motifs:

-

Aminopyridines: This class of compounds is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including as kinase inhibitors and channel modulators. The pyridine ring is a common feature in numerous FDA-approved drugs.

-

Amides: The amide bond is a fundamental linkage in biological systems and a prevalent feature in a vast number of pharmaceuticals. Its stability and ability to participate in hydrogen bonding make it a crucial element in designing molecules that interact with biological targets.

-

Oximes and Amidoximes: Oximes and their related amidoximes are recognized for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] Notably, the amidoxime functional group can serve as a bioisostere for carboxylic acids and is known to be a pro-drug that can release nitric oxide (NO) in vivo.[2][3]

The convergence of these three moieties in a single molecular entity offers the potential for synergistic effects and the development of novel drugs with unique pharmacological profiles.

Discovery and Historical Perspective

While a singular, named discovery of "aminopyridyl amide oxime compounds" as a distinct class is not prominently documented, their evolution can be traced through the parallel development of their constituent chemical groups. The synthesis of pyridine oximes has been a subject of study for over a century.[4][5] Early research focused on their role as ligands in coordination chemistry and as antidotes for organophosphate poisoning.[4][6]

The exploration of amide derivatives of pyridines has also been a long-standing area of research, leading to the discovery of numerous compounds with diverse therapeutic applications.[7] More recently, the recognition of amidoximes as valuable functional groups in drug discovery, particularly as NO donors, has spurred interest in incorporating this moiety into various molecular scaffolds.[2][3][8]

The conceptualization of aminopyridyl amide oxime compounds likely arose from structure-activity relationship (SAR) studies aimed at optimizing the properties of existing aminopyridine or amide-containing drug candidates. By introducing the oxime or amidoxime group, researchers could explore enhancements in potency, selectivity, and pharmacokinetic properties, leveraging the unique chemical and biological attributes of this functional group.

Synthesis and Experimental Protocols

The synthesis of aminopyridyl amide oxime compounds can be achieved through a multi-step process that combines standard organic chemistry reactions. A general synthetic strategy involves the formation of an amide bond between an aminopyridine derivative and a carboxylic acid containing a nitrile group, followed by the conversion of the nitrile to an amidoxime.

General Synthetic Pathway

A plausible synthetic route is outlined below. This pathway is a logical combination of established synthetic methods for each of the key functional groups.

Caption: General synthetic workflow for aminopyridyl amide oxime compounds.

Key Experimental Protocols

Protocol 1: Amide Coupling Reaction

This protocol describes a general method for the formation of the amide bond between an aminopyridine and a nitrile-containing carboxylic acid.

-

Materials:

-

Substituted aminopyridine (1.0 eq)

-

Carboxylic acid with a nitrile group (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the carboxylic acid and HOBt in anhydrous DMF.

-

Add EDC to the solution and stir for 15 minutes at room temperature.

-

Add the aminopyridine and DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the aminopyridyl amide nitrile intermediate.

-

Protocol 2: Amidoxime Synthesis from Nitrile [3]

This protocol details the conversion of the nitrile intermediate to the final amidoxime product.

-

Materials:

-

Aminopyridyl amide nitrile (1.0 eq)

-

Hydroxylamine hydrochloride (3.0 eq)

-

Sodium bicarbonate (3.0 eq)

-

Ethanol/Water mixture (e.g., 4:1)

-

-

Procedure:

-

Dissolve the aminopyridyl amide nitrile in the ethanol/water solvent system.

-

Add hydroxylamine hydrochloride and sodium bicarbonate to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to yield the final aminopyridyl amide oxime.

-

Biological Activity and Quantitative Data

While specific quantitative data for a broad range of aminopyridyl amide oxime compounds is not extensively available in a consolidated form, data from structurally related compounds provide valuable insights into their potential biological activities. The following tables summarize the biological activities of pyridine-containing oxime and amide derivatives against various targets.

Table 1: Fungicidal and Insecticidal Activity of Pyrazole Oxime Ether Derivatives with a Pyridyl Ring [2]

| Compound ID | Target Organism | Activity | Concentration |

| 5c | Alternaria solani | 61.4% inhibition | 50 µg/mL |

| 5j | Cercospora arachidicola | 60.2% inhibition | 50 µg/mL |

| 5i | Aphis craccivora | 50.3% mortality | 500 µg/mL |

Table 2: Larvicidal and Fungicidal Activity of Benzamides with Pyridine-Linked 1,2,4-Oxadiazole [1]

| Compound ID | Target Organism | Activity | Concentration |

| 7a | Mosquito larvae | 100% larvicidal activity | 10 mg/L |

| 7a | Mosquito larvae | 40% larvicidal activity | 1 mg/L |

| 7h | Botrytis cinerea | 90.5% inhibitory activity | 50 mg/L |

Table 3: Aphicidal Activity of [6-(3-pyridyl)pyridazin-3-yl]amides [7]

| Compound ID | Target Organism | LC50 (ppm) |

| 1 | Myzus persicae | 14 |

| 14 | Myzus persicae | <1 |

| 1 | Aphis gossypii | 10 |

| 14 | Aphis gossypii | <1 |

These tables highlight the potential of pyridine-containing amide and oxime structures in agrochemical applications. The specific biological activities would be highly dependent on the substitution patterns on the pyridine ring, the nature of the amide linkage, and the overall molecular conformation.

Mechanism of Action and Signaling Pathways

A significant aspect of the biological activity of amidoxime-containing compounds is their ability to act as nitric oxide (NO) donors.[2][3][8] NO is a crucial signaling molecule involved in a wide array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.

The in vivo release of NO from amidoximes is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[2][3] The proposed mechanism involves the oxidative cleavage of the C=NOH bond.

Caption: Proposed mechanism of NO release and downstream signaling.

This enzymatic conversion results in the formation of an amide metabolite and the release of nitric oxide. The liberated NO can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP, in turn, activates protein kinase G (PKG), which triggers a cascade of downstream signaling events culminating in various physiological responses, such as smooth muscle relaxation and vasodilation.

Conclusion and Future Directions

Aminopyridyl amide oxime compounds represent a promising, yet underexplored, area of medicinal chemistry. The synthetic accessibility of these molecules, combined with the diverse biological activities associated with their constituent parts, makes them attractive targets for future drug discovery programs. The ability of the amidoxime moiety to function as an NO-releasing prodrug adds another layer of therapeutic potential, particularly in cardiovascular and inflammatory diseases.

Future research in this area should focus on:

-

Systematic Synthesis and SAR Studies: The synthesis of focused libraries of aminopyridyl amide oxime derivatives with systematic variations in all three components is needed to establish clear structure-activity relationships for various biological targets.

-

Elucidation of Specific Mechanisms: While the NO-donating property is a key aspect, it is crucial to investigate other potential mechanisms of action for these compounds, as they may interact with multiple biological targets.

-

Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of promising lead compounds are essential for their further development as clinical candidates.

By pursuing these research avenues, the full therapeutic potential of aminopyridyl amide oxime compounds can be unlocked, potentially leading to the development of novel and effective treatments for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. FDA-Approved Oximes and Their Significance in Medicinal Chemistry [mdpi.com]

- 7. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

physical and chemical properties of 5-(2-Aminopyridyl)amide oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-(2-Aminopyridyl)amide oxime (also known as 6-amino-N-hydroxy-3-pyridinecarboximidamide). Due to the limited availability of direct experimental data for this specific compound, this document also extrapolates potential synthetic routes, characterization methodologies, and biological activities based on the well-established chemistry of its constituent functional groups: the aminopyridine core and the amide oxime moiety. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and structurally related molecules in medicinal chemistry and drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₄O | [1] |

| Molecular Weight | 152.15 g/mol | N/A |

| CAS Number | 468068-28-2 | N/A |

| Formal Name | 6-amino-N-hydroxy-3-pyridinecarboximidamide | N/A |

| SMILES | NC1=NC=C(C(N)=NO)C=C1 | N/A |

| InChI | InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,7,9)(H2,8,10) | N/A |

| InChIKey | UNQVQCRLWPIZCJ-UHFFFAOYSA-N | N/A |

| Solubility | Soluble in DMSO and DMF. | N/A |

Synthesis and Characterization

Direct experimental protocols for the synthesis of this compound are not detailed in the reviewed literature. However, based on established synthetic methodologies for related compounds, a plausible synthetic route can be proposed.

Proposed Synthetic Protocol

The synthesis of this compound could likely be achieved through a two-step process starting from 6-aminonicotinonitrile.

Step 1: Synthesis of 6-Aminonicotinonitrile. This starting material can be synthesized via various methods reported for aminopyridine derivatives.

Step 2: Conversion of the Nitrile to an Amide Oxime. The nitrile group of 6-aminonicotinonitrile can be converted to the corresponding N-hydroxycarboximidamide (amide oxime) by reaction with hydroxylamine.

A general procedure for this conversion is as follows:

-

Dissolve 6-aminonicotinonitrile in a suitable solvent, such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide) to the reaction mixture.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Characterization

The characterization of the synthesized this compound would involve a combination of spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and oxime groups. The chemical shifts and coupling patterns would be consistent with the proposed structure.[2][3][4][5][6]

-

¹³C NMR spectroscopy would provide information on the carbon framework of the molecule, with characteristic signals for the pyridine ring carbons and the carbon of the amide oxime group.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

-

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the structural motifs present in the molecule, namely the aminopyridine and amide oxime functionalities, are found in a variety of biologically active compounds. This suggests that this compound could be a candidate for screening in several therapeutic areas.

Potential Anticancer Activity